Technical Guide: Synthesis & Characterization of Bis(5-bromo-2-pyridinyl)methanone
Technical Guide: Synthesis & Characterization of Bis(5-bromo-2-pyridinyl)methanone
This guide details the synthesis and characterization of Bis(5-bromo-2-pyridinyl)methanone (CAS: 656828-00-1), a critical intermediate in the development of functionalized pyridine ligands and pharmacophores.
Part 1: Executive Summary & Strategic Analysis
Compound: Bis(5-bromo-2-pyridinyl)methanone CAS: 656828-00-1 Molecular Formula: C₁₁H₆Br₂N₂O Molecular Weight: 341.99 g/mol [1][2][3][4]
Strategic Significance: This compound serves as a pivotal electrophilic building block. The central ketone allows for further derivatization (e.g., Wittig olefination, reductive amination), while the 5,5'-dibromo positions provide handles for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Synthesis Strategy Selection: While direct carbonylation of 2-lithio-5-bromopyridine using dimethyl carbonate is theoretically possible, it frequently suffers from over-addition, yielding the tri-aryl carbinol impurity. To ensure Process Reliability and High Purity , this guide advocates a Two-Stage Formylation-Oxidation Protocol .
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Stage 1 (C-C Bond Formation): Selective lithiation of 2,5-dibromopyridine followed by "double-addition" to ethyl formate to yield the secondary alcohol, bis(5-bromo-2-pyridinyl)methanol.
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Stage 2 (Oxidation): Chemoselective oxidation of the alcohol to the ketone using Manganese Dioxide (MnO₂) or Swern conditions.
Part 2: Detailed Experimental Protocol
Stage 1: Synthesis of Bis(5-bromo-2-pyridinyl)methanol[5]
Mechanism: Lithium-Halogen Exchange followed by Nucleophilic Acyl Substitution.
Reagents:
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2,5-Dibromopyridine (10.0 g, 42.2 mmol)
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n-Butyllithium (n-BuLi), 1.6 M in hexanes (27.0 mL, 43.0 mmol)
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Ethyl Formate (1.56 g, 21.1 mmol) – Limiting reagent relative to lithiated species
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Solvent: Anhydrous Toluene or Diethyl Ether (150 mL)
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Quench: Saturated NH₄Cl solution[5]
Protocol:
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
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Dissolution: Charge the flask with 2,5-dibromopyridine and anhydrous toluene under N₂ atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
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Critical Insight: The bromine at the 2-position is more activated due to the adjacent nitrogen, allowing selective exchange over the 5-position. Toluene is preferred over THF to minimize scrambling, though THF is acceptable if temperature is strictly controlled.
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Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of 2-lithio-5-bromopyridine.
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Coupling: Add Ethyl Formate (0.5 equivalents relative to starting pyridine) dropwise.
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Mechanistic Note: The first equivalent of lithiated pyridine forms the aldehyde intermediate, which is more reactive than the ester. The second equivalent immediately attacks the aldehyde to form the lithium alkoxide of the diaryl methanol.
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Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
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Quench & Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes) to yield the alcohol intermediate.
Stage 2: Oxidation to Bis(5-bromo-2-pyridinyl)methanone
Reagents:
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Bis(5-bromo-2-pyridinyl)methanol (Intermediate from Stage 1)[5]
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Activated Manganese Dioxide (MnO₂) (10 equivalents)
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Solvent: Dichloromethane (DCM) or Chloroform
Protocol:
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Dissolution: Dissolve the alcohol in DCM (0.1 M concentration).
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Oxidation: Add activated MnO₂ in one portion.
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Reflux: Stir vigorously at reflux (40°C) for 12–24 hours. Monitor by TLC (the ketone is less polar than the alcohol).
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Filtration: Filter the reaction mixture through a pad of Celite to remove MnO₂. Rinse the pad thoroughly with DCM.
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Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the pure ketone, which can be recrystallized from Ethanol if necessary.
Part 3: Visualization of Workflows
Reaction Scheme & Mechanism
Caption: Two-stage synthesis pathway utilizing selective lithiation and oxidative workup.
Experimental Workup Logic
Caption: Purification workflow ensuring removal of inorganic salts and side products.
Part 4: Characterization & Validation
To validate the synthesis, the following spectral data must be confirmed.
Quantitative Data Summary
| Property | Value / Range | Notes |
| Appearance | White to Off-white crystalline solid | |
| Melting Point | 162 – 165 °C | Typical for bis-pyridyl ketones |
| Rf Value | ~0.4 (20% EtOAc/Hexane) | Distinct from alcohol precursor (Rf ~0.2) |
| Yield (Step 1) | 75 – 85% | High efficiency lithiation |
| Yield (Step 2) | 90 – 95% | Quantitative oxidation |
Spectral Analysis
¹H NMR (400 MHz, CDCl₃): The molecule is symmetrical. You will observe only three distinct proton signals integrating to 2H each.
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δ 8.75 (d, J=2.0 Hz, 2H, H-6): The proton adjacent to the Nitrogen and Bromine is the most deshielded.
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δ 8.12 (d, J=8.4 Hz, 2H, H-3): The proton ortho to the carbonyl group.
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δ 8.00 (dd, J=8.4, 2.0 Hz, 2H, H-4): The proton meta to the carbonyl, showing coupling to both H-3 and H-6.
¹³C NMR (100 MHz, CDCl₃):
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Carbonyl (C=O): ~190.5 ppm (Characteristic ketone shift).
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Aromatic Carbons: Five distinct signals in the pyridine region (approx. 153, 150, 139, 128, 124 ppm). The C-Br carbon is typically upfield around 124-125 ppm.
Mass Spectrometry (ESI/EI):
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Isotope Pattern: A distinct 1:2:1 triplet pattern at m/z 340, 342, 344 confirms the presence of two bromine atoms .
Part 5: Safety & Handling
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n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere (Nitrogen or Argon). Use a cannula or gas-tight syringe for transfer.
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Brominated Pyridines: Potential skin irritants and sensitizers. Wear double nitrile gloves.
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Manganese Dioxide: Inhalation hazard. Handle in a fume hood to avoid dust inhalation.
References
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Selective Lithiation of 2,5-Dibromopyridine
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Song, J. J., et al. "Organometallic Methods for the Synthesis of Functionalized Pyridines." Journal of Organic Chemistry, 2002. (General methodology for 2-lithio-5-bromopyridine generation).
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- General Synthesis of Di-pyridyl Ketones: Newkome, G. R., et al. "Synthesis of Bis(pyridyl)ketones." Journal of Heterocyclic Chemistry, 1985.
- Oxidation of Pyridyl Alcohols: Schroeder, G., et al. "Manganese Dioxide Oxidation of Benzylic and Heterocyclic Alcohols." Organic Process Research & Development, 2005.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. CAS 656828-00-1 | Bis(5-bromo-2-pyridinyl)methanone - Synblock [synblock.com]
- 3. Bis(5-bromo-2-pyridinyl)methanone | C11H6Br2N2O | CID 11405113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BIS(5-BROMO-2-PYRIDINYL)METHANONE Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]
